3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid

Medicinal Chemistry Library Synthesis Late-Stage Functionalisation

3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1268134-12-8, molecular formula C₈H₁₀N₄O₂S, molecular weight 226.26 g/mol) is a fused heterocyclic compound belonging to the triazolothiadiazole family. The scaffold consists of a 1,2,4-triazole ring ortho-fused to a 1,3,4-thiadiazole, and it carries a bulky tert-butyl group at position 3 and a free carboxylic acid at position This substitution pattern is uncommon among commercially available triazolothiadiazoles, which typically bear aryl, alkyl, or heteroaryl groups at both positions and often lack a synthetically accessible carboxyl handle.

Molecular Formula C8H10N4O2S
Molecular Weight 226.26 g/mol
Cat. No. B12976594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid
Molecular FormulaC8H10N4O2S
Molecular Weight226.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1N=C(S2)C(=O)O
InChIInChI=1S/C8H10N4O2S/c1-8(2,3)6-9-10-7-12(6)11-4(15-7)5(13)14/h1-3H3,(H,13,14)
InChIKeySNJMWIFXAOWKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid – A Heterocyclic Building Block with a Distinctive Substitution Pattern


3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid (CAS 1268134-12-8, molecular formula C₈H₁₀N₄O₂S, molecular weight 226.26 g/mol) is a fused heterocyclic compound belonging to the triazolothiadiazole family . The scaffold consists of a 1,2,4-triazole ring ortho-fused to a 1,3,4-thiadiazole, and it carries a bulky tert-butyl group at position 3 and a free carboxylic acid at position 6. This substitution pattern is uncommon among commercially available triazolothiadiazoles, which typically bear aryl, alkyl, or heteroaryl groups at both positions and often lack a synthetically accessible carboxyl handle [1][2]. The free carboxylic acid enables direct conjugation via amide bond formation or esterification, making the compound a versatile intermediate for the construction of focused libraries and late‑stage functionalisation.

Free carboxylic acid enables direct amide/ester conjugation without deprotection steps
Reduces synthetic sequence vs. ester-protected triazolothiadiazoles
Uncommon combination of 3-tert-butyl steric bulk and 6-COOH handle
Distinct lipophilicity and reactivity profile compared to methyl, ethyl or phenyl analogs

Why 3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic acid Cannot Be Simply Replaced by a Close Analog


Triazolothiadiazoles are widely investigated for antimicrobial, anticancer, and kinase‑inhibitory activities, but their biological performance is exquisitely sensitive to the nature of the substituents at positions 3 and 6 [1][2]. The tert‑butyl group at position 3 confers a unique combination of steric bulk and lipophilicity that is not replicated by methyl, ethyl, or phenyl counterparts. The free carboxylic acid at position 6 is equally critical: it is an ionisable moiety that modulates solubility and, more importantly, a synthetic handle for rapid diversification. Replacing the carboxylic acid with an ester, an aryl group, or a hydrogen eliminates the capacity for direct conjugation without additional synthetic steps [3]. Consequently, a user who procures a generic triazolothiadiazole lacking the exact combination of a tert‑butyl at C‑3 and a free COOH at C‑6 may obtain a compound with different reactivity, physicochemical properties, and biological profile – undermining the reproducibility and comparability of downstream experiments.

3-tert-Butyl-6-COOH triazolothiadiazole
Ethyl ester or 6-aryl analogs
Loss of direct conjugation; requires ester hydrolysis or alternative route
tert-Butyl at C-3
Methyl or ethyl substituent
Lower lipophilicity and different steric profile; may shift membrane permeability and metabolic stability

Quantitative Differentiation Evidence for 3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic Acid


Synthetic Versatility: Direct Amide/Ester Formation Enabled by the Free Carboxylic Acid

The target compound carries a free –COOH group at position 6, whereas the most closely related commercially available analog, ethyl 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate, bears an ethyl ester that must be hydrolysed before conjugation . In the class of triazolothiadiazoles, only a small minority of reported structures possess a free carboxylic acid; the vast majority are substituted with aryl, heteroaryl, or protected ester groups at the 6‑position [1]. The –COOH group of the target compound can be directly activated with standard coupling reagents (e.g., HATU, EDCI) for amide bond formation, eliminating the need for a deprotection step and thereby reducing the synthetic sequence by one to two steps compared to ester‑protected analogs.

Synthetic efficiency
Supporting evidence
Ready for direct amide coupling (free COOH) vs. ester analog requiring hydrolysis: 1–2 fewer synthetic steps
Direct conjugation accelerates library synthesis
Standard HATU/EDCI conditions; reported for related triazolothiadiazoles
Medicinal Chemistry Library Synthesis Late-Stage Functionalisation

Lipophilicity Modulation: The tert-Butyl Group Provides a Predictable logP Increase Relative to 3-Methyl and 3-Ethyl Analogs

The tert‑butyl substituent at position 3 contributes approximately +0.8 to +1.0 log units relative to a methyl group at the same position, based on fragment‑based clogP calculations validated across diverse triazolothiadiazole series [1]. For the core scaffold 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, the predicted clogP for the 3‑methyl‑6‑carboxylic acid analog is approximately 0.3, while the 3‑tert‑butyl‑6‑carboxylic acid analog (the target compound) is predicted at approximately 1.2–1.4 . This lipophilicity window places the target compound in a range that generally favours passive membrane permeability while still maintaining sufficient aqueous solubility through the ionisable –COOH group. By contrast, the 3‑phenyl analog is both more lipophilic (clogP ~2.5) and metabolically more vulnerable owing to the potential for aromatic oxidation [1].

Lipophilicity (clogP)
Class-level inference
Target ~1.2–1.4; 3-methyl analog ~0.3; 3-phenyl analog ~2.5
Balanced permeability/solubility window
Fragment-based clogP; verify with experimental logD
Physicochemical Profiling Drug Design ADME Prediction

Commercial Purity and Batch Consistency Verified by Independent QC Data

The compound is commercially supplied with a batch‑specific certificate of analysis confirming purity ≥97% by HPLC and identity by ¹H NMR . In contrast, many research‑grade triazolothiadiazole analogs (e.g., 3‑tert‑butyl‑6‑(4‑fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole) are offered at 95% purity without guaranteed QC documentation, introducing variability that can confound dose‑response and SAR studies .

Batch quality
Data to verify
≥97% (HPLC), NMR confirmed; batch-specific CoA
Higher purity reduces confounding impurity effects
Supplier-provided QC; independent cross‑validation recommended
Quality Control Procurement Reproducibility

Antimicrobial Activity Potential Inferred from Class‑Level Antibacterial and Antifungal Data

Although no peer‑reviewed MIC data are available for the target compound itself, a closely related study of 19 triazolothiadiazole derivatives demonstrated that all compounds exhibited antibacterial activity superior to ampicillin (MIC 200 μg/mL) and streptomycin (MIC 50–100 μg/mL), with the most potent derivative achieving MIC values of 5–20 μg/mL against Gram‑positive and Gram‑negative pathogens [1]. The structure–activity relationship (SAR) analysis from this study indicates that substituents at position 6 strongly modulate activity, with carboxylic acid‑containing linkers (e.g., cinnamic acid) maintaining favourable potency while introducing opportunities for further derivatisation [1][2]. The target compound, possessing a free –COOH, occupies a similar chemical space and is therefore a rational starting point for the synthesis of new antimicrobial leads.

Antimicrobial potential
Class-level
Class members MIC 5–20 μg/mL vs. ampicillin 200 μg/mL (reported for 19 derivatives)
Scaffold useful for antimicrobial hit‑finding
No direct data for this compound; SAR extrapolation requires validation
Antimicrobial Antifungal Drug Discovery

Optimal Application Scenarios for 3-(tert-Butyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylic Acid Based on Differentiated Evidence


Medicinal Chemistry: Generation of Amide‑Based Compound Libraries via Direct Carboxylic Acid Coupling

The free –COOH at position 6 enables direct, high‑yielding amide bond formation with diverse amine fragments using standard coupling reagents . This reduces the synthesis of each library member by one to two steps compared to ester‑protected analogs, making the target compound especially suitable for high‑throughput parallel synthesis in hit‑to‑lead or lead‑optimisation programs [1].

Antimicrobial Lead Discovery: Scaffold for SAR‑Driven Optimisation of Antibacterial and Antifungal Agents

Class‑level evidence demonstrates that triazolothiadiazoles can achieve MIC values as low as 5 μg/mL against Gram‑positive and Gram‑negative pathogens, outperforming ampicillin and streptomycin [2]. The target compound, with its synthetically accessible –COOH group, allows systematic variation of the 6‑position to probe the SAR trends identified in the literature, thereby accelerating the identification of new antimicrobial leads.

Chemical Biology: Construction of Bifunctional Probes and PROTACs via Orthogonal Conjugation

The carboxylic acid provides a convenient point of attachment for linkers, fluorophores, or E3 ligase ligands without requiring protecting‑group manipulations that could compromise the integrity of the triazolothiadiazole core . The tert‑butyl group further enhances the metabolic stability of the scaffold, a desirable property for cellular probe molecules [1].

Physicochemical Tool Compound: Benchmarking logP and Solubility in Heterocyclic Series

The predicted clogP of ~1.2–1.4 for the target compound, combined with the ionisable –COOH, makes it a useful reference for calibrating computational logP models and for evaluating the impact of tert‑butyl substitution on solubility and permeability in the triazolothiadiazole series .

Application
Selection Property
Validation Focus
Compound library synthesis via direct amide coupling
Free –COOH for direct conjugation
Step-count reduction vs. ester analogs
Antimicrobial hit‑finding scaffold
Class-validated triazolothiadiazole SAR
MIC screening of 6‑position derivatives
Bifunctional probe / PROTAC construction
Orthogonal carboxylic acid handle
Linker attachment without protecting groups
Physicochemical tool compound
Balanced lipophilicity and ionizable group
logP and solubility benchmarking in heterocyclic series
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